Colivelin

Description

Properties

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C119H206N32O35/c1-24-63(17)91(113(181)142-80(50-90(160)161)106(174)143-81(49-62(15)16)115(183)151-42-30-35-86(151)117(185)186)146-100(168)73(36-37-89(158)159)133-88(157)52-128-112(180)93(69(23)155)148-107(175)79(48-61(13)14)141-105(173)78(47-60(11)12)140-104(172)77(46-59(9)10)139-103(171)76(45-58(7)8)137-98(166)71(31-26-38-125-118(121)122)135-108(176)82(54-153)144-95(163)66(20)129-87(156)51-127-94(162)65(19)131-110(178)84-33-28-40-149(84)114(182)68(22)132-111(179)85-34-29-41-150(85)116(184)92(64(18)25-2)147-109(177)83(55-154)145-99(167)72(32-27-39-126-119(123)124)134-101(169)75(44-57(5)6)138-102(170)74(43-56(3)4)136-96(164)67(21)130-97(165)70(120)53-152/h56-86,91-93,152-155H,24-55,120H2,1-23H3,(H,127,162)(H,128,180)(H,129,156)(H,130,165)(H,131,178)(H,132,179)(H,133,157)(H,134,169)(H,135,176)(H,136,164)(H,137,166)(H,138,170)(H,139,171)(H,140,172)(H,141,173)(H,142,181)(H,143,174)(H,144,163)(H,145,167)(H,146,168)(H,147,177)(H,148,175)(H,158,159)(H,160,161)(H,185,186)(H4,121,122,125)(H4,123,124,126)/t63-,64-,65-,66-,67-,68-,69+,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,91-,92-,93-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTTAQOYOJJTWFD-IBAOLXMASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(C)NC(=O)CNC(=O)C(C)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C3CCCN3C(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)[C@@H]3CCCN3C(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C119H206N32O35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2645.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Colivelin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Colivelin is a novel, synthetic hybrid peptide demonstrating potent neuroprotective effects at femtomolar concentrations, positioning it as a promising therapeutic candidate for neurodegenerative disorders such as Alzheimer's disease. This technical guide delineates the intricate molecular mechanisms underpinning this compound's activity. It is established that this compound exerts its neuroprotective functions through a dual-pathway mechanism, leveraging the synergistic action of its two constituent peptides: an Activity-Dependent Neurotrophic Factor (ADNF) analog and a Humanin (HN) analog. This document provides a comprehensive overview of these signaling cascades, supported by quantitative data, detailed experimental methodologies, and visual representations of the key pathways and workflows.

Core Mechanism of Action: A Dual Signaling Pathway

This compound is a 26-amino-acid peptide engineered by fusing a neuroprotective fragment of ADNF to the C-terminus of a highly potent Humanin derivative, AGA-(C8R)HNG17.[1][2] This unique structure allows this compound to simultaneously activate two distinct and independent pro-survival signaling pathways, resulting in a synergistic and exceptionally potent neuroprotective effect.[2][3]

The neuroprotective action of this compound is bifurcated, with each component of the hybrid peptide initiating a separate signaling cascade:

-

The ADNF Moiety: This portion of this compound activates a neuroprotective pathway mediated by Ca²⁺/calmodulin-dependent protein kinase IV (CaMKIV) .[2][3]

-

The Humanin Moiety: This component triggers a pro-survival cascade through the Janus kinase 2 (Jak2)/Signal Transducer and activator of Transcription 3 (STAT3) pathway.[4]

The simultaneous activation of these two pathways is crucial for this compound's ability to completely suppress neuronal death induced by various neurotoxic insults relevant to Alzheimer's disease, including those caused by familial Alzheimer's disease (FAD)-causative genes and amyloid-β (Aβ) peptides.[3]

Signaling Pathways in Detail

The Humanin-Mediated Jak2/STAT3 Pathway

The Humanin analog component of this compound initiates its signaling cascade by binding to specific cell surface receptors. While the precise receptor interactions are complex and may be cell-type dependent, two primary receptor systems have been identified for Humanin and its analogs:

-

A Trimeric Cytokine Receptor Complex: This complex consists of the ciliary neurotrophic factor receptor alpha (CNTFRα), the cytokine receptor WSX-1, and the transmembrane glycoprotein 130 (gp130).[3] Binding of the Humanin moiety to this complex is believed to be the primary mechanism for activating the Jak2/STAT3 pathway.[4]

-

Formylpeptide Receptor-Like-1 (FPRL1): Humanin has also been shown to act as a ligand for this G protein-coupled receptor.[5]

Upon receptor binding, the following signaling cascade is initiated:

-

Jak2 Activation: Receptor engagement leads to the recruitment and activation of the non-receptor tyrosine kinase, Jak2.

-

STAT3 Phosphorylation: Activated Jak2 phosphorylates STAT3 at a specific tyrosine residue (Tyr705).

-

STAT3 Dimerization and Nuclear Translocation: Phosphorylated STAT3 molecules form homodimers, which then translocate from the cytoplasm to the nucleus.

-

Transcriptional Regulation: In the nucleus, STAT3 dimers bind to specific DNA sequences in the promoter regions of target genes, upregulating the expression of proteins involved in neuroprotection, cell survival, and neurogenesis.[6] This includes the upregulation of anti-apoptotic proteins and genes that support cholinergic neurotransmission.[7]

Diagram: Humanin-Mediated STAT3 Signaling Pathway

References

- 1. BDNF and Activity-Dependent Synaptic Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]

- 3. Development of a Femtomolar-Acting Humanin Derivative Named this compound by Attaching Activity-Dependent Neurotrophic Factor to Its N Terminus: Characterization of this compound-Mediated Neuroprotection against Alzheimer's Disease-Relevant Insults In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Humanin and this compound: neuronal-death-suppressing peptides for Alzheimer's disease and amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. stemcell.com [stemcell.com]

- 7. Nasal this compound treatment ameliorates memory impairment related to Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Colivelin as a STAT3 Activator in Neurons: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Colivelin is a potent, brain-penetrant synthetic peptide with significant neuroprotective properties. It is a hybrid molecule engineered by fusing an activity-dependent neurotrophic factor (ADNF) fragment to a potent Humanin (HN) derivative.[1] This dual nature allows this compound to exert its effects through multiple signaling pathways, a key one being the activation of the Signal Transducer and Activator of Transcription 3 (STAT3). The activation of the JAK2/STAT3 pathway by the Humanin component of this compound is crucial for its ability to suppress neuronal death, making it a promising therapeutic candidate for neurodegenerative diseases such as Alzheimer's disease and for mitigating ischemic brain injury.[2][3] This technical guide provides an in-depth overview of this compound's mechanism as a STAT3 activator, presents quantitative data from various studies, details relevant experimental protocols for assessing its activity, and visualizes the core signaling and experimental workflows.

Core Mechanism: The Dual Signaling Pathways of this compound

This compound's neuroprotective efficacy stems from its unique structure, which initiates two distinct pro-survival signaling cascades within neurons.[1][4][5]

-

ADNF-Mediated Pathway : The N-terminal ADNF component triggers a pathway involving Ca²⁺/calmodulin-dependent protein kinase IV (CaMKIV), contributing to its neuroprotective effects against a broad range of insults, including excitotoxicity.[1]

-

Humanin-Mediated Pathway : The C-terminal Humanin derivative activates the Janus kinase 2 (JAK2)/STAT3 signaling pathway. This pathway is fundamental to this compound's role in suppressing apoptosis and promoting neuronal survival.[3][6]

Upon binding to a cell surface receptor complex (hypothesized to involve gp130), the Humanin moiety of this compound induces the phosphorylation and activation of JAK2.[7] Activated JAK2 then phosphorylates STAT3 at the critical tyrosine 705 residue (Tyr705).[8][9] This phosphorylation event causes STAT3 monomers to dimerize and translocate from the cytoplasm to the nucleus.[7] Within the nucleus, the STAT3 dimer binds to specific DNA sequences in the promoter regions of target genes, upregulating the transcription of anti-apoptotic and pro-survival proteins, such as Bcl-2, and downregulating pro-apoptotic proteins like Bax and Caspase-3.[4]

Figure 1. this compound-mediated STAT3 signaling pathway in neurons.

Data Presentation: Quantitative Efficacy of this compound

The following tables summarize the quantitative data on this compound's activity from various experimental models.

Table 1: In Vitro Efficacy of this compound

| Cell Line/Model | Experimental Context | Effective Concentration | Observed Effect | Reference(s) |

| Primary Neurons | Neuroprotection against Amyloid β-peptide (1-43) | 100 fM | Protection against neurotoxic effects | [10] |

| F11 Cells | Neuroprotection against FAD-causative genes (e.g., V642I-APP) | 100 fM | Complete suppression of neuronal death | [1] |

| BV-2 Microglial Cells | STAT3 Activation | 50 µg/mL (4 hours) | Significant increase in p-STAT3 protein levels | [4][11] |

| HT22 Cells | Oxygen-Glucose Deprivation (OGD) | Not specified | Reversal of Caspase-3, Bax, and Bcl-2 expression | [4][5] |

| U2OS Osteosarcoma Cells | STAT3 Activation | 2 µM | Used as a STAT3 activator for cell migration studies | [12] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Administration Route | Dosage | Observed Effect | Reference(s) |

| Alzheimer's Disease (AD) Mouse Model | Nasal | Not specified | Amelioration of memory impairment | [10] |

| Ischemic Stroke Mouse Model | Not specified | Not specified | Decreased neurological deficits and infarct lesion size | [2] |

| Sepsis Mouse Model | Intraperitoneal | 100-200 µg/kg | Reduced endothelial injury and lung damage | [13][14] |

| Fetal Alcohol Syndrome Mouse Model | Not specified | Not specified | Prevention of alcohol-induced apoptosis | [10] |

Experimental Protocols for Assessing STAT3 Activation

Several robust methods are available to quantify the activation of STAT3 in response to this compound treatment in neuronal cell cultures.

Western Blot for Phospho-STAT3 (p-STAT3)

This is the most common method to directly measure the phosphorylation of STAT3 at specific residues (primarily Tyr705).

Protocol Outline:

-

Cell Culture and Treatment: Plate neuronal cells (e.g., SH-SY5Y, primary cortical neurons) and allow them to adhere. Starve cells of serum for 4-6 hours to reduce basal signaling. Treat cells with various concentrations of this compound (e.g., 1 pM to 1 µM) for a specified time (e.g., 15, 30, 60 minutes).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an 8-10% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

-

Incubate with a primary antibody specific for phospho-STAT3 (Tyr705) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody for total STAT3 and a loading control (e.g., β-actin or GAPDH).

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA provides a quantitative measurement of p-STAT3 in cell lysates and is suitable for higher throughput analysis.

Protocol Outline (using a commercial kit, e.g., Invitrogen KHO0481):

-

Cell Culture and Lysis: Treat and lyse cells as described for Western Blotting.

-

Assay Procedure:

-

Add cell lysates and provided standards to a microplate pre-coated with a capture antibody for total STAT3.

-

Incubate to allow STAT3 to bind.

-

Wash the wells and add a detection antibody specific for p-STAT3 (Tyr705).

-

Wash again and add an HRP-conjugated secondary antibody.

-

Add a colorimetric substrate (e.g., TMB) and incubate until color develops.

-

-

Measurement: Stop the reaction and measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate p-STAT3 concentration in samples by comparing their absorbance to the standard curve.[15]

STAT3 Reporter Assay

This functional assay measures the transcriptional activity of STAT3 by quantifying the expression of a reporter gene (e.g., luciferase) under the control of a STAT3-responsive promoter element.

Protocol Outline:

-

Transfection: Co-transfect neuronal cells with a STAT3-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization).

-

Treatment: After 24-48 hours, treat the transfected cells with this compound.

-

Lysis and Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[16]

-

Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. An increase in the normalized luciferase activity indicates STAT3-mediated gene transcription.

Figure 2. General experimental workflow for assessing this compound-induced STAT3 activation.

Therapeutic Potential and Future Directions

The ability of this compound to potently activate the pro-survival STAT3 pathway at femtomolar concentrations highlights its significant therapeutic potential.[10] In Alzheimer's disease, this activation can counteract the neurotoxicity induced by amyloid-β peptides.[1] In ischemic stroke, activating STAT3 signaling can rescue neurons from cell death and promote axonal remodeling.[2]

For drug development professionals, this compound serves as a lead compound and a proof-of-concept for targeting the STAT3 pathway in neuroprotection. Future research should focus on:

-

Pharmacokinetics and Pharmacodynamics: Detailed studies to optimize dosing, delivery (e.g., nasal administration), and blood-brain barrier penetration.

-

Target Engagement: Development of biomarkers to confirm STAT3 activation in clinical settings.

-

Safety Profile: Thorough investigation of long-term STAT3 activation, as aberrant, persistent STAT3 signaling is implicated in some cancers.[17]

Conclusion

This compound is a highly effective STAT3 activator in neurons, operating through the well-defined JAK2/STAT3 signaling cascade. This activity is central to its potent neuroprotective effects observed in models of Alzheimer's disease and cerebral ischemia. The quantitative data underscore its efficacy at exceptionally low concentrations. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate and harness the therapeutic potential of this compound and other novel STAT3 activators in the ongoing development of treatments for devastating neurological disorders.

References

- 1. Development of a Femtomolar-Acting Humanin Derivative Named this compound by Attaching Activity-Dependent Neurotrophic Factor to Its N Terminus: Characterization of this compound-Mediated Neuroprotection against Alzheimer's Disease-Relevant Insults In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Rescues Ischemic Neuron and Axons Involving JAK/STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Humanin and this compound: neuronal-death-suppressing peptides for Alzheimer's disease and amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. keio.elsevierpure.com [keio.elsevierpure.com]

- 7. Development and utilization of activated STAT3 detection assays for screening a library of secreted proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of novel regulators of STAT3 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | STATs | Tocris Bioscience [tocris.com]

- 11. This compound | Neuroprotectant/STAT3 Activator | MCE [medchemexpress.cn]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. This compound, a synthetic derivative of humanin, ameliorates endothelial injury and glycocalyx shedding after sepsis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. STAT3 ELISA [bio-protocol.org]

- 16. Detection of STAT3 Activation [bio-protocol.org]

- 17. Identification of novel regulators of STAT3 activity | PLOS One [journals.plos.org]

The Neuroprotective Peptide Colivelin: A Technical Guide to its Mechanisms and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Colivelin, a novel hybrid peptide, has emerged as a potent neuroprotective agent with significant therapeutic promise for neurodegenerative disorders, particularly Alzheimer's disease. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's neuroprotective effects, focusing on its dual signaling pathways. We present a compilation of quantitative data from key studies, detailed experimental protocols for its evaluation, and visual representations of its mechanism of action to facilitate further research and development.

Introduction

This compound is a synthetically engineered peptide that combines the neuroprotective properties of two endogenous molecules: Activity-Dependent Neurotrophic Factor (ADNF) and a potent derivative of Humanin, AGA-(C8R)HNG17.[1][2][3] This hybrid structure endows this compound with exceptionally high potency, demonstrating neuroprotective effects at femtomolar concentrations against a range of insults relevant to Alzheimer's disease, including amyloid-beta (Aβ) toxicity and cell death induced by familial Alzheimer's disease (FAD)-causative genes.[1][2][4] This document serves as a technical resource for researchers exploring the therapeutic applications of this compound.

Molecular Structure and Composition

This compound is a 26-amino acid peptide.[5] It is composed of the ADNF peptide sequence (SALLRSIPA) fused to the N-terminus of a highly potent Humanin analogue, AGA-(C8R)HNG17.[2][6] This unique combination allows this compound to engage multiple pro-survival pathways simultaneously, resulting in a synergistic neuroprotective effect.

Mechanism of Action: Dual Signaling Pathways

This compound exerts its neuroprotective effects by concurrently activating two distinct intracellular signaling cascades.[1][2][7] This dual mechanism is a key feature that contributes to its remarkable potency and broad-spectrum efficacy.

The Humanin-Mediated STAT3 Pathway

The Humanin component of this compound activates the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, specifically leading to the phosphorylation and activation of STAT3.[4][5][7] Activated STAT3 translocates to the nucleus and promotes the transcription of anti-apoptotic and pro-survival genes.[8][9] This pathway is crucial for protecting neurons against insults such as those induced by FAD-causative genes.[1][2]

The ADNF-Mediated CaMKK/CaMKIV Pathway

The ADNF moiety of this compound triggers a calcium-dependent signaling cascade involving Ca2+/calmodulin-dependent protein kinase kinase (CaMKK) and Ca2+/calmodulin-dependent protein kinase IV (CaMKIV).[1][2][10] This pathway is particularly effective in counteracting Aβ-induced neurotoxicity.[1]

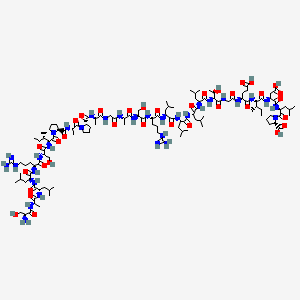

Below is a diagram illustrating the dual signaling pathways of this compound.

Caption: Dual signaling pathways of this compound leading to neuroprotection.

Quantitative Data on Neuroprotective Efficacy

The neuroprotective potency of this compound has been quantified in various in vitro and in vivo models. The following tables summarize key findings.

Table 1: In Vitro Neuroprotective Potency of this compound

| Insult | Cell Type | Parameter | This compound Concentration for Complete Protection | Reference |

| Amyloid-β (1-43) | Primary Neuronal Culture | Cell Viability | 100 fM | [1][4] |

| FAD-causative genes (V642I-APP, M146L-PS1) | Primary Neuronal Culture | Cell Viability | 100 fM | [1][2] |

| Oxygen-Glucose Deprivation (OGD) | HT22 cells | Reversal of caspase-3, Bax, and Bcl-2 expression | Not specified | [7] |

| STAT3 Activation | BV-2 cells | Increased p-STAT3 levels | 50 µg/mL | [7] |

Table 2: In Vivo Neuroprotective Effects of this compound in Alzheimer's Disease Models

| Animal Model | Insult/Deficit | Administration Route | This compound Dosage | Outcome | Reference |

| CD-1 Mice | Aβ25-35 induced spatial working memory impairment | Intracerebroventricular | 10 pmol/6 days | Complete suppression of memory impairment | [11] |

| CD-1 Mice | Aβ1-42 induced neuronal loss in CA1 | Intracerebroventricular | 100 pmol | Antagonized neuronal loss | [1][11] |

| C57BL/6J Mice | 3-quinuclidinyl benzilate induced memory impairment | Intraperitoneal | Not specified | Suppression of memory impairment | [1][2] |

| ALS Model (G93A-SOD1 Tg) | Motor performance decline and survival | Intracerebroventricular | 10 pmol/2 days | Improved motor performance and prolonged survival | [12][13] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the neuroprotective effects of this compound.

In Vitro Neuroprotection Assay Against Aβ-induced Toxicity

This protocol is designed to assess the protective effects of this compound against amyloid-beta-induced neuronal death.

Materials:

-

Primary rat cortical neurons

-

Neurobasal medium supplemented with B27 and GlutaMAX

-

Amyloid-β (1-42) peptide

-

This compound

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or Lactate Dehydrogenase (LDH) cytotoxicity assay kit

-

96-well plates

Procedure:

-

Preparation of Aβ Oligomers:

-

Dissolve Aβ (1-42) peptide in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to a concentration of 1 mM to ensure a monomeric state.

-

Aliquot and evaporate the HFIP under a stream of nitrogen gas.

-

Store the resulting peptide film at -80°C.

-

For oligomer preparation, resuspend the peptide film in anhydrous DMSO to 5 mM.

-

Dilute to 100 µM in cold serum-free culture medium and incubate at 4°C for 24 hours.[6]

-

-

Neuronal Cell Culture:

-

Plate primary rat cortical neurons in 96-well plates at a suitable density.

-

Culture for 7-10 days to allow for maturation.

-

-

Treatment:

-

Pre-treat the neuronal cultures with varying concentrations of this compound (e.g., 1 fM to 1 nM) for 2 hours.

-

Add the prepared Aβ oligomers to the cultures at a final concentration known to induce neurotoxicity (e.g., 10 µM).

-

Incubate for 24-48 hours.

-

-

Assessment of Cell Viability:

-

Measure cell viability using the MTT assay or quantify cytotoxicity by measuring LDH release into the culture medium, following the manufacturer's instructions.

-

Experimental Workflow Diagram:

Caption: Workflow for in vitro neuroprotection assay.

In Vivo Assessment of Neuroprotection in an Aβ-Infused Mouse Model

This protocol describes the induction of an Alzheimer's-like pathology in mice via intracerebroventricular (ICV) injection of Aβ and the evaluation of this compound's therapeutic efficacy.

Materials:

-

Adult male CD-1 or C57BL/6 mice

-

Aβ (1-42) or Aβ (25-35) peptides

-

This compound

-

Stereotaxic apparatus

-

Hamilton syringe

-

Y-maze apparatus

-

Histology equipment and reagents (e.g., paraformaldehyde, cryostat, NeuN antibody)

Procedure:

-

Animal Model Preparation:

-

This compound Administration:

-

Administer this compound via the desired route (e.g., ICV or intraperitoneal) at the specified dosage and frequency. For example, 10 pmol of this compound can be administered via ICV every 6 days.[11]

-

-

Behavioral Testing (Y-maze):

-

After the treatment period, assess spatial working memory using the Y-maze spontaneous alternation test.

-

Place each mouse at the end of one arm and allow it to freely explore the maze for a set period (e.g., 8 minutes).

-

Record the sequence of arm entries. A spontaneous alternation is defined as successive entries into the three different arms.

-

Calculate the percentage of spontaneous alternation: (Number of spontaneous alternations / (Total number of arm entries - 2)) x 100.

-

-

Histological Analysis:

-

Following behavioral testing, perfuse the animals with 4% paraformaldehyde.

-

Collect the brains, cryoprotect, and section them using a cryostat.

-

Perform immunohistochemistry for neuronal markers such as NeuN to assess neuronal loss, particularly in the CA1 region of the hippocampus.[14]

-

Experimental Workflow Diagram:

Caption: Workflow for in vivo neuroprotection assessment.

Western Blot Analysis of STAT3 and CaMKIV Activation

This protocol is for detecting the phosphorylation status of STAT3 and CaMKIV in cell lysates following this compound treatment.

Materials:

-

BV-2 cells or primary neurons

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-phospho-CaMKIV (Thr196), anti-total-CaMKIV

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment and Lysis:

-

Culture cells to 80-90% confluency.

-

Treat cells with this compound (e.g., 50 µg/mL for BV-2 cells) for the desired time (e.g., 4 hours).[7]

-

Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using the BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

-

Conclusion

This compound is a highly promising neuroprotective peptide with a well-defined dual mechanism of action that confers potent efficacy against Alzheimer's disease-related pathologies. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug developers to further investigate and harness the therapeutic potential of this compound. Future studies should focus on optimizing its delivery across the blood-brain barrier and evaluating its long-term safety and efficacy in more advanced preclinical models.

References

- 1. Intracerebroventricular Injection of Amyloid-β Peptides in Normal Mice to Acutely Induce Alzheimer-like Cognitive Deficits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. dial.uclouvain.be [dial.uclouvain.be]

- 4. m.youtube.com [m.youtube.com]

- 5. Frontiers | Oligomeric Forms of Human Amyloid-Beta(1–42) Inhibit Antigen Presentation [frontiersin.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Preparation of Stable Amyloid-β Oligomers Without Perturbative Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. Vidéo: Injection intra-ventriculaire de peptides β amyloïde chez des souris normales pour induire de manière aiguë des déficits cognitifs de type Alzheimer [jove.com]

- 9. This compound Rescues Ischemic Neuron and Axons Involving JAK/STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Neuroprotection against neurodegenerative diseases: development of a novel hybrid neuroprotective peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development of a Femtomolar-Acting Humanin Derivative Named this compound by Attaching Activity-Dependent Neurotrophic Factor to Its N Terminus: Characterization of this compound-Mediated Neuroprotection against Alzheimer's Disease-Relevant Insults In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cyagen.com [cyagen.com]

- 13. researchmap.jp [researchmap.jp]

- 14. academic.oup.com [academic.oup.com]

Colivelin: A Deep Dive into its Discovery, Synthesis, and Neuroprotective Mechanisms

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Colivelin is a novel, synthetic hybrid peptide that has emerged as a highly potent neuroprotective agent, demonstrating significant therapeutic potential for neurodegenerative diseases such as Alzheimer's disease.[1][2] This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and mechanisms of action of the this compound peptide, with a focus on the experimental data and protocols relevant to researchers, scientists, and drug development professionals.

Discovery and Rationale

This compound was rationally designed to amalgamate the neuroprotective properties of two naturally occurring peptides: Humanin (HN) and Activity-Dependent Neurotrophic Factor (ADNF).[1][3] Humanin, a 24-amino acid peptide, was first identified in the surviving neurons of Alzheimer's disease patients and is known to suppress neuronal cell death induced by various Alzheimer's-related insults.[1][2] ADNF, a nine-amino acid peptide, also exhibits potent neuroprotective effects at femtomolar concentrations.[3]

The synthesis of this compound involved fusing the ADNF peptide to the N-terminus of a highly potent 17-amino acid derivative of Humanin, AGA-(C8R)HNG17.[1][3] This strategic fusion resulted in a 26-amino acid peptide with significantly enhanced neuroprotective activity compared to its parent molecules.[3]

Chemical Synthesis of this compound

The primary method for synthesizing this compound and other peptides of similar length is Solid-Phase Peptide Synthesis (SPPS) . While the exact, proprietary synthesis protocol for this compound is not publicly detailed, a general and robust SPPS protocol based on Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is provided below.

General Solid-Phase Peptide Synthesis (SPPS) Protocol:

1. Resin Selection and Preparation:

-

Resin: A suitable solid support, such as Rink amide resin or pre-loaded Wang resin, is chosen to yield a C-terminal amide or carboxylic acid, respectively. For this compound, which has a C-terminal proline, a pre-loaded Pro-resin would be ideal.

-

Swelling: The resin is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF), for 15-30 minutes to ensure optimal reaction kinetics.

2. Amino Acid Coupling Cycle (Repeated for each amino acid):

-

Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed using a solution of 20% piperidine in DMF. This exposes the free amine for the next coupling reaction.

-

Washing: The resin is thoroughly washed with DMF to remove excess piperidine and byproducts.

-

Amino Acid Activation and Coupling: The next Fmoc-protected amino acid is activated using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIEA). The activated amino acid is then added to the resin to form a new peptide bond.

-

Washing: The resin is washed again with DMF to remove unreacted reagents.

-

Monitoring: The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test.

3. Cleavage and Deprotection:

-

Once the full 26-amino acid sequence of this compound is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously. This is typically achieved by treating the resin with a cleavage cocktail, a strong acid solution containing scavengers to prevent side reactions. A common cleavage cocktail is a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.

4. Purification and Characterization:

-

Purification: The crude peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).[4]

-

Characterization: The purity and identity of the synthesized this compound peptide are confirmed by analytical HPLC and mass spectrometry.[4][5]

Mechanism of Action: Dual Signaling Pathways

This compound exerts its potent neuroprotective effects by activating two distinct intracellular signaling pathways, a feature inherited from its parent peptides.[1][3][6]

-

STAT3 Pathway (from Humanin): The Humanin component of this compound activates the Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) pathway.[2] Upon binding to its receptor complex, which may involve gp130, STAT3 is phosphorylated and translocates to the nucleus, where it upregulates the expression of anti-apoptotic genes.[2]

-

CaMKIV Pathway (from ADNF): The ADNF moiety of this compound activates the Ca2+/calmodulin-dependent protein kinase IV (CaMKIV) pathway.[3][6] This pathway is crucial for neuronal survival and plasticity.

The synergistic activation of these two pathways is believed to be the basis for this compound's exceptionally potent neuroprotective activity.[3]

Quantitative Data on Neuroprotective Efficacy

The neuroprotective potency of this compound has been demonstrated in numerous in vitro and in vivo studies. A summary of the key quantitative findings is presented below.

| Assay Type | Model System | Insult | Peptide | Effective Concentration / Dose | Outcome | Reference |

| In Vitro Cell Viability | F11 Neuronal Cells | Amyloid-β (1-43) | This compound | 100 fM | Complete suppression of cell death | [1][3] |

| In Vitro Cell Viability | F11 Neuronal Cells | Amyloid-β (1-43) | AGA-(C8R)HNG17 | 10 pM | Complete suppression of cell death | [1][3] |

| In Vitro Cell Viability | F11 Neuronal Cells | Familial AD gene (V642I-APP) | This compound | 100 fM | Full neuroprotection | [3] |

| In Vitro Cell Viability | F11 Neuronal Cells | Familial AD gene (V642I-APP) | AGA-(C8R)HNG17 | 10 pM | Full neuroprotection | [3] |

| In Vivo Spatial Memory | CD-1 Mice | Amyloid-β (25-35) | This compound | 10 pmol (i.c.v.) | Complete suppression of memory impairment | [3] |

| In Vivo Spatial Memory | CD-1 Mice | 3-quinuclidinyl benzilate | This compound | 7 nmol (i.p.) | Significant attenuation of amnesia | [3] |

| In Vivo Neuronal Survival | CD-1 Mice | Amyloid-β (1-42) | This compound | 100 pmol (i.c.v.) | Complete protection of CA1 neurons | [3] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of these findings.

In Vitro Neuroprotection Assay

This protocol outlines a general procedure for assessing the neuroprotective effects of this compound against amyloid-β-induced toxicity in a neuronal cell line.

1. Cell Culture:

-

F11 cells (a hybridoma of rat dorsal root ganglion neurons and mouse neuroblastoma cells) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

2. Induction of Neuronal Cell Death:

-

Cells are exposed to a toxic insult, such as 25 µM of aggregated amyloid-β (1-43) peptide or transfected with a plasmid expressing a familial Alzheimer's disease-causative mutant protein (e.g., V642I-APP).[3]

3. This compound Treatment:

-

Immediately after the insult, cells are treated with a range of concentrations of this compound (e.g., from 1 fM to 10 nM).

4. Incubation:

-

Cells are incubated for 72 hours under standard cell culture conditions.[3]

5. Cell Viability Assessment:

-

Cell viability is measured using a quantitative assay such as the WST-8 assay (which measures mitochondrial dehydrogenase activity) or a calcein-AM assay (which measures intracellular esterase activity in live cells).[3]

In Vivo Assessment of Spatial Working Memory (Y-Maze Test)

The Y-maze test is a behavioral assay used to evaluate spatial working memory in rodents, which is often impaired in models of Alzheimer's disease.

1. Apparatus:

-

A Y-shaped maze with three identical arms.

2. Animal Model:

-

An Alzheimer's disease mouse model is generated, for example, by repetitive intracerebroventricular (i.c.v.) injections of amyloid-β peptide (e.g., 1 nmol of Aβ25-35, 10 times every other day).[3][7]

3. This compound Administration:

-

This compound is administered to the mice, for instance, via i.c.v. injection (e.g., 10 pmol every 6 days) or intraperitoneal (i.p.) injection.[3][7]

4. Behavioral Testing:

-

Two days after the final amyloid-β and this compound injections, each mouse is placed at the end of one arm of the Y-maze and allowed to explore freely for a set period (e.g., 8 minutes).

-

The sequence of arm entries is recorded. An "alternation" is defined as consecutive entries into all three different arms.

-

The percentage of spontaneous alternation is calculated as: (Number of alternations / (Total number of arm entries - 2)) x 100.

5. Data Analysis:

-

A lower spontaneous alternation percentage in the amyloid-β-treated group compared to the control group indicates impaired spatial working memory. An increase in this percentage in the this compound-treated group demonstrates the peptide's therapeutic effect.

Western Blot Analysis of STAT3 Phosphorylation

This protocol is used to determine the activation of the STAT3 signaling pathway in response to this compound treatment.

1. Cell Culture and Treatment:

-

A suitable neuronal cell line (e.g., F11 or SH-SY5Y) is cultured.

-

Cells are treated with an effective concentration of this compound (e.g., 100 pM) for a specific duration (e.g., 15-30 minutes).

2. Protein Extraction:

-

Cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.

3. Protein Quantification:

-

The total protein concentration in each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.

4. SDS-PAGE and Western Blotting:

-

Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated STAT3 (p-STAT3).

-

A primary antibody against total STAT3 is used as a loading control.

-

The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

5. Detection and Analysis:

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The band intensities are quantified, and the ratio of p-STAT3 to total STAT3 is calculated to determine the level of STAT3 activation.

Conclusion

This compound represents a significant advancement in the development of neuroprotective peptides. Its rational design, leveraging the synergistic effects of Humanin and ADNF, has resulted in a molecule with femtomolar potency in combating neuronal death in models of Alzheimer's disease. The dual activation of the STAT3 and CaMKIV signaling pathways provides a robust mechanism for its therapeutic effects. The experimental data and protocols outlined in this guide offer a solid foundation for further research into the therapeutic applications of this compound and the development of next-generation neuroprotective agents.

References

- 1. Development of a femtomolar-acting humanin derivative named this compound by attaching activity-dependent neurotrophic factor to its N terminus: characterization of this compound-mediated neuroprotection against Alzheimer's disease-relevant insults in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. keio.elsevierpure.com [keio.elsevierpure.com]

- 3. Development of a Femtomolar-Acting Humanin Derivative Named this compound by Attaching Activity-Dependent Neurotrophic Factor to Its N Terminus: Characterization of this compound-Mediated Neuroprotection against Alzheimer's Disease-Relevant Insults In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lcms.cz [lcms.cz]

- 5. New labeled derivatives of the neuroprotective peptide this compound: synthesis, characterization, and first in vitro and in vivo applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Colivelin's Impact on Amyloid-Beta Plaque Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) presents a significant global health challenge, characterized by the progressive accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to synaptic dysfunction and neuronal loss. Colivelin (CLN), a synthetic hybrid peptide, has emerged as a potent neuroprotective agent with demonstrated efficacy in preclinical models of AD. This document provides a comprehensive technical overview of this compound's mechanism of action, its effects on Aβ-induced pathology, and detailed experimental protocols for its evaluation.

This compound is a 26-amino-acid peptide created by fusing the Activity-Dependent Neurotrophic Factor (ADNF) to a highly potent derivative of Humanin (HN), AGA-(C8R)HNG17.[1][2] This unique structure allows this compound to exert its neuroprotective effects through multiple signaling pathways, offering a multi-faceted approach to combating the complex pathology of Alzheimer's disease.

Mechanism of Action

This compound's neuroprotective activity is mediated through the activation of two primary signaling pathways, leveraging the distinct properties of its constituent peptides.[3][4][5]

-

Humanin-mediated Pathway: The Humanin component of this compound activates the Janus kinase 2/Signal Transducer and Activator of Transcription 3 (Jak2/STAT3) pathway.[1] Upon binding to its receptor complex, which may involve the ciliary neurotrophic factor receptor alpha (CNTFRα), WSX-1, and gp130, it triggers the phosphorylation and activation of STAT3.[1][6] Activated STAT3 then translocates to the nucleus, where it promotes the transcription of anti-apoptotic and pro-survival genes.[7]

-

ADNF-mediated Pathway: The ADNF moiety of this compound activates the Ca2+/calmodulin-dependent protein kinase IV (CaMKIV) pathway.[3][4] This pathway is crucial for neuronal survival and protection against various neurotoxic insults, including those induced by Aβ.

The synergistic activation of these two pathways results in a potent neuroprotective effect, even at femtomolar concentrations.[1][3]

Signaling Pathway of this compound

Caption: Dual signaling pathways activated by this compound.

Quantitative Data on this compound's Efficacy

This compound has demonstrated remarkable potency in protecting neurons from Aβ-induced toxicity and insults from familial AD (FAD)-causative genes. The following tables summarize the key quantitative findings from in vitro and in vivo studies.

Table 1: In Vitro Neuroprotective Efficacy of this compound

| Insult | Cell Type | Measurement | This compound Concentration for Complete Protection | Reference |

| Aβ1-43 (25 µM) | Primary Cortical Neurons | Cell Viability | 100 fM | [3] |

| Overexpressed V642I-APP | Primary Cortical Neurons | Neuronal Cell Death | 100 fM | [3] |

| Overexpressed M146L-PS1 | Primary Cortical Neurons | Neuronal Cell Death | 100 fM | [3] |

| FAD-causative genes | Not Specified | Neuronal Death | 100 fM | [4] |

| Glutamate (20 µM) | Primary Cortical Neurons | Excitotoxicity | 100 fM | [3] |

Table 2: In Vivo Efficacy of this compound in Alzheimer's Disease Models

| Animal Model | Treatment | Outcome Measure | Result | Reference |

| Mice with repetitive i.c.v. Aβ25-35 injection | Intracerebroventricular this compound (10 pmol) | Spatial Working Memory (Y-maze) | Completely suppressed memory impairment | [3] |

| Mice with repetitive i.c.v. Aβ1-42 injection | Intracerebroventricular this compound | Spatial Working Memory (Y-maze) | Completely suppressed memory impairment | [3] |

| Mice with hippocampal Aβ1-42 injection | Intracerebroventricular this compound (100 pmol) | Neuronal Loss in CA1 region | Completely protected neurons from toxicity | [3] |

| 9-month-old APP/PS1 mice | Chronic intranasal this compound | Aβ deposition in the hippocampus | Obviously reduced | [8] |

| 9-month-old APP/PS1 mice | Chronic intranasal this compound | Hippocampal Long-Term Potentiation (LTP) | Reversed the depression of LTP | [8] |

| 9-month-old APP/PS1 mice | Chronic intranasal this compound | Cognitive Behaviors | Prevented impairments in new object recognition, working memory, and long-term spatial memory | [8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used in the cited studies.

In Vitro Neuroprotection Assay

-

Cell Culture: Primary cortical neurons are prepared from the cerebral cortex of 17-day-old rat embryos. Neurons are plated on poly-L-lysine-coated 96-well plates at a density of 1.0 × 10^5 cells per well.

-

Induction of Neurotoxicity:

-

Aβ-induced toxicity: Aβ1-43 is dissolved in distilled water and aged at 37°C for 12-16 hours to form aggregates. Neurons are treated with 25 µM Aβ1-43.

-

FAD gene-induced toxicity: Adenoviral vectors carrying FAD-mutant genes (e.g., V642I-APP, M146L-PS1) are used to infect the primary neurons.

-

-

This compound Treatment: this compound is added to the culture medium at varying concentrations (e.g., from 1 fM to 1 nM) at the same time as the neurotoxic insult.

-

Assessment of Cell Viability: After 72 hours of incubation, cell viability is measured using a WST-8 assay (a colorimetric assay for the determination of cell viability in cell proliferation and cytotoxicity assays).

-

Statistical Analysis: Data are analyzed using one-way ANOVA followed by Fisher's PLSD test.

In Vivo Murine Models of Alzheimer's Disease

-

Animals: Male ICR mice or transgenic mouse models of AD such as APP/PS1 mice are used.[8][9] Animals are housed under standard laboratory conditions with ad libitum access to food and water.

-

Intracerebroventricular (i.c.v.) Cannula Implantation: Mice are anesthetized, and a stainless-steel guide cannula is stereotaxically implanted into the right lateral ventricle.

-

Induction of Aβ-induced Memory Impairment:

-

This compound Administration:

-

Intracerebroventricular: this compound is dissolved in saline and administered via the implanted cannula.

-

Intranasal: this compound is administered daily for a specified period (e.g., 4 weeks).[8]

-

-

Behavioral Testing (Y-maze test):

-

The Y-maze apparatus consists of three arms of equal length.

-

Mice are placed at the end of one arm and allowed to move freely for 8 minutes.

-

The sequence of arm entries is recorded to calculate the percentage of spontaneous alternation, which is an index of spatial working memory.

-

-

Histological Analysis:

-

Electrophysiology (in vivo LTP):

-

To investigate the electrophysiological mechanism of this compound's neuroprotection, in vivo hippocampal long-term potentiation (LTP) is recorded in anesthetized mice.[8]

-

Experimental Workflow for In Vivo Studies

Caption: A generalized workflow for in vivo evaluation of this compound.

Discussion and Future Directions

The data presented herein strongly support the potential of this compound as a therapeutic agent for Alzheimer's disease. Its ability to potently counteract Aβ-induced neurotoxicity and improve cognitive deficits in animal models is promising. The dual mechanism of action, targeting both the STAT3 and CaMKIV pathways, suggests a robust neuroprotective effect that may be more resilient to the multifaceted nature of AD pathology compared to single-target therapies.

Future research should focus on several key areas:

-

Long-term efficacy and safety: Chronic administration studies in a wider range of AD animal models are needed to fully establish the long-term therapeutic window and safety profile of this compound.

-

Blood-brain barrier penetration: While intraperitoneally administered this compound has been shown to suppress memory impairment, indicating it can cross the blood-brain barrier, further pharmacokinetic studies are warranted to optimize delivery to the central nervous system.[3]

-

Clinical Trials: The compelling preclinical data provide a strong rationale for advancing this compound into clinical trials to evaluate its safety and efficacy in human patients with Alzheimer's disease.

References

- 1. Humanin and this compound: neuronal-death-suppressing peptides for Alzheimer's disease and amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development of a Femtomolar-Acting Humanin Derivative Named this compound by Attaching Activity-Dependent Neurotrophic Factor to Its N Terminus: Characterization of this compound-Mediated Neuroprotection against Alzheimer's Disease-Relevant Insults In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Humanin and this compound: Neuronal-death-suppressing peptides for Alzheimer’s disease | Semantic Scholar [semanticscholar.org]

- 7. This compound Rescues Ischemic Neuron and Axons Involving JAK/STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound Ameliorates Impairments in Cognitive Behaviors and Synaptic Plasticity in APP/PS1 Transgenic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Intraneuronal β-Amyloid Aggregates, Neurodegeneration, and Neuron Loss in Transgenic Mice with Five Familial Alzheimer's Disease Mutations: Potential Factors in Amyloid Plaque Formation - PMC [pmc.ncbi.nlm.nih.gov]

The Potential of Colivelin in Alzheimer's Disease Research: A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

Alzheimer's disease (AD) continues to present a formidable challenge to modern medicine, with a pressing need for novel therapeutic strategies that can effectively halt or reverse the neurodegenerative cascade. Colivelin, a novel hybrid peptide, has emerged as a promising candidate in preclinical AD research. This technical guide provides a comprehensive overview of this compound, detailing its unique mechanism of action, summarizing key quantitative preclinical data, and outlining the experimental protocols used to evaluate its efficacy. By presenting this information in a structured and detailed manner, this document aims to facilitate a deeper understanding of this compound's potential and to support ongoing and future research in the field of neuroprotective therapeutics.

Introduction

This compound is a synthetically engineered peptide that combines the neuroprotective properties of two naturally occurring peptides: Humanin (HN) and Activity-Dependent Neurotrophic Factor (ADNF). Specifically, it is composed of ADNF C-terminally fused to a potent Humanin derivative, AGA-(C8R)HNG17.[1][2] This unique structure allows this compound to exert potent neuroprotective effects at remarkably low concentrations, making it a subject of significant interest in the study of neurodegenerative diseases, particularly Alzheimer's disease.[1][2]

The rationale behind the development of this compound lies in the synergistic potential of its constituent parts. Humanin is a 24-amino-acid peptide identified in the occipital lobe of an Alzheimer's patient's brain and has been shown to suppress neuronal death induced by various AD-related insults.[2][3] ADNF, a nine-amino-acid peptide, also demonstrates neuroprotective effects at femtomolar concentrations.[1] By fusing these two peptides, this compound was designed to activate multiple pro-survival pathways simultaneously, thereby offering a more robust defense against the complex pathology of AD.

Mechanism of Action: A Dual Signaling Pathway

This compound's potent neuroprotective effects are attributed to its ability to simultaneously activate two distinct intracellular signaling pathways, a characteristic inherited from its parent peptides.[4][5][6] This dual mechanism provides a multi-faceted approach to combating neuronal cell death.

The two primary pathways activated by this compound are:

-

The Humanin-mediated STAT3 Pathway: The Humanin component of this compound binds to its receptor, initiating a signaling cascade that leads to the activation of the Janus kinase 2 (Jak2)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[2][3] Activated STAT3 translocates to the nucleus, where it upregulates the expression of anti-apoptotic genes, thereby promoting cell survival.[1][5]

-

The ADNF-mediated CaMKIV Pathway: The Activity-Dependent Neurotrophic Factor (ADNF) portion of this compound triggers a separate pathway involving the activation of Ca2+/calmodulin-dependent protein kinase IV (CaMKIV).[4][5][6] CaMKIV is a key regulator of neuronal function and survival, and its activation contributes to the overall neuroprotective effects of this compound.

This dual-pathway activation is a key differentiator for this compound, potentially offering a more comprehensive neuroprotective effect compared to agents that target a single pathway.

Preclinical Efficacy: In Vitro and In Vivo Data

Numerous preclinical studies have demonstrated the potent neuroprotective effects of this compound in models of Alzheimer's disease. The following tables summarize the key quantitative findings from these studies.

In Vitro Studies

This compound has shown remarkable efficacy in protecting cultured neurons from various insults relevant to Alzheimer's disease pathology.

| Model System | Insult | Effective Concentration of this compound | Outcome | Reference |

| Primary Cortical Neurons | 25 µM Aβ1-43 | 100 fM | Complete suppression of neuronal cell death | [5] |

| F11 Cells | Overexpression of V642I-APP | 100 fM | Full neuroprotection | [1] |

| F11 Cells | Overexpression of M146L-PS1 | 100 fM | Complete suppression of neuronal cell death | [1] |

| BV-2 Cells | Oxygen-Glucose Deprivation (OGD) | 50 µg/mL | Significant increase in p-STAT3 levels | [4] |

In Vivo Studies

In animal models of Alzheimer's disease, this compound has demonstrated the ability to improve cognitive function and reduce neuronal loss.

| Animal Model | Insult | This compound Dosage and Administration | Key Findings | Reference |

| Mice | Repetitive intracerebroventricular (i.c.v.) injection of Aβ25-35 (1 nmol) | 10 pmol (i.c.v.) once every 6 days for 3 weeks | Almost completely suppressed impairment in spatial working memory (SA%: 66.4 ± 1.7% vs 56.6 ± 1.8% for Aβ group) | [1][7] |

| Mice | Repetitive i.c.v. injection of Aβ1-42 (300 pmol) | 100 pmol (i.c.v.) once every 6 days for 3 weeks | Almost completely antagonized impairment in spatial working memory (SA%: 67.4 ± 1.4% vs 56.9 ± 3.1% for Aβ group) | [5] |

| Mice | Hippocampal injection of Aβ1-42 | 100 pmol (i.c.v.) | Completely protected neurons from toxicity in the CA1 region | [1][5] |

| APP/PS1 Transgenic Mice (9 months old) | Chronic Aβ deposition | Intranasal administration | Effectively prevented impairments in new object recognition, working memory, and long-term spatial memory; reduced Aβ deposition in the hippocampus | [8] |

Experimental Protocols

This section provides a detailed overview of the methodologies employed in the key experiments cited in this guide.

In Vitro Neuroprotection Assays

Objective: To determine the concentration-dependent neuroprotective effect of this compound against Aβ-induced toxicity.

Cell Culture:

-

Primary cortical neurons (PCNs) are prepared from the cerebral cortices of rat embryos.

-

F11 cells (a hybrid cell line of rat dorsal root ganglion neurons and mouse neuroblastoma cells) are also utilized.

Experimental Procedure:

-

Cells are cultured in appropriate media and conditions.

-

For neuroprotection assays, cells are pre-incubated with varying concentrations of this compound for 16 hours prior to the addition of the toxic insult.[1]

-

The toxic insult is introduced, which can be Aβ1-43 (typically 25 µM) or transfection with vectors expressing familial AD-causative genes (e.g., V642I-APP, M146L-PS1).[1][5]

-

Cell viability is assessed 72 hours after the insult using standard assays:[1]

-

WST-8 Assay: Measures mitochondrial dehydrogenase activity, an indicator of cell viability.

-

Calcein AM Assay: Calcein AM is a cell-permeant dye that is converted by live cells to the fluorescent calcein, allowing for the quantification of viable cells.

-

Western Blot Analysis:

-

To confirm the activation of signaling pathways, cell lysates are collected and subjected to SDS-PAGE and immunoblotting.

-

Antibodies specific for total and phosphorylated forms of STAT3 and other relevant proteins are used to detect changes in their expression and activation state.[4]

In Vivo Assessment of Cognitive Function

Objective: To evaluate the effect of this compound on spatial working memory in a mouse model of Alzheimer's disease.

Animal Model:

-

Male C57BL/6J mice are typically used.[9]

-

For studies involving genetic models, transgenic mice such as APP/PS1 are employed.[8]

Experimental Procedure:

-

An Alzheimer's-like pathology is induced, for example, by repetitive intracerebroventricular (i.c.v.) injections of Aβ peptides (e.g., Aβ25-35 or Aβ1-42) via an implanted cannula.[1][5]

-

This compound or a vehicle control is administered, often via i.c.v. injection at specified doses and intervals.[1][5]

-

Cognitive function is assessed using behavioral tests, most commonly the Y-maze test for spatial working memory.

Y-Maze Test:

-

The Y-maze apparatus consists of three arms of equal length.

-

A mouse is placed in one arm and allowed to explore the maze freely for a set period (e.g., 8 minutes).

-

The sequence of arm entries is recorded. A spontaneous alternation is defined as successive entries into the three different arms.

-

The percentage of spontaneous alternation (SA%) is calculated as: (Number of spontaneous alternations / (Total number of arm entries - 2)) * 100.

-

A higher SA% is indicative of better spatial working memory.

Histological Analysis of Neuroprotection

Objective: To quantify the protective effect of this compound against Aβ-induced neuronal loss in the hippocampus.

Procedure:

-

Following behavioral testing, mice are euthanized, and their brains are collected.

-

The brains are fixed, embedded in paraffin, and sectioned.

-

Hippocampal sections are stained with cresyl violet, a dye that stains Nissl bodies in neurons, allowing for the visualization and quantification of neuronal cell bodies.[1]

-

The number of viable neurons in specific regions of the hippocampus, such as the CA1 region, is counted and compared between treatment groups.[1]

Conclusion and Future Directions

The preclinical data on this compound present a compelling case for its potential as a therapeutic agent for Alzheimer's disease. Its unique dual-pathway mechanism of action, coupled with its potent neuroprotective effects at femtomolar concentrations in vitro and its ability to rescue cognitive deficits in vivo, underscores its promise. The ability of this compound to be administered intranasally and still exert beneficial effects is also a significant advantage for potential clinical translation.

Future research should focus on several key areas. A more detailed elucidation of the downstream targets of the STAT3 and CaMKIV pathways activated by this compound would provide a more complete understanding of its neuroprotective mechanisms. Long-term studies in animal models are needed to assess the sustained efficacy and safety of chronic this compound administration. Furthermore, pharmacokinetic and pharmacodynamic studies will be crucial to optimize dosing and delivery for potential human clinical trials.

References

- 1. This compound Rescues Ischemic Neuron and Axons Involving JAK/STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Humanin and this compound: neuronal-death-suppressing peptides for Alzheimer's disease and amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Calcium/calmodulin–dependent protein kinase IV (CaMKIV) activation contributes to the pathogenesis of experimental colitis via inhibition of intestinal epithelial cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Development of a Femtomolar-Acting Humanin Derivative Named this compound by Attaching Activity-Dependent Neurotrophic Factor to Its N Terminus: Characterization of this compound-Mediated Neuroprotection against Alzheimer's Disease-Relevant Insults In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. alzped.nia.nih.gov [alzped.nia.nih.gov]

- 9. Development of a femtomolar-acting humanin derivative named this compound by attaching activity-dependent neurotrophic factor to its N terminus: characterization of this compound-mediated neuroprotection against Alzheimer's disease-relevant insults in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Colivelin's Role in Mitigating Ischemic Brain Injury: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ischemic stroke, characterized by a disruption of blood flow to the brain, initiates a complex cascade of pathological events leading to neuronal death and long-term disability. The development of effective neuroprotective agents that can mitigate this damage is a critical area of research. Colivelin, a novel hybrid peptide, has emerged as a promising therapeutic candidate. This document provides an in-depth technical overview of this compound's mechanism of action, supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of its signaling pathways and experimental workflows.

This compound is a synthetically engineered peptide that combines the neuroprotective properties of two endogenous molecules: a potent derivative of Humanin (HNG) and Activity-Dependent Neurotrophic Factor (ADNF).[1] This unique composition allows this compound to activate multiple pro-survival pathways, offering a multi-faceted approach to combating the cellular damage induced by ischemic brain injury.[2][3]

Mechanism of Action: Dual Pro-Survival Signaling Pathways

This compound exerts its neuroprotective effects by concurrently activating two distinct intracellular signaling cascades: the JAK/STAT3 pathway, triggered by its Humanin moiety, and the Ca²⁺/Calmodulin-dependent Protein Kinase IV (CaMKIV) pathway, initiated by its ADNF component.[2][4]

JAK/STAT3 Signaling Pathway

The Humanin component of this compound activates the Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a critical route for promoting cell survival and mitigating apoptosis.[5] Upon activation, JAK2 phosphorylates STAT3, leading to its dimerization and translocation to the nucleus.[6] In the nucleus, phosphorylated STAT3 acts as a transcription factor, upregulating the expression of anti-apoptotic genes, such as Bcl-2, and downregulating pro-apoptotic genes, like Bax.[5][7] This shift in the balance of apoptotic regulatory proteins is crucial for neuronal survival in the ischemic brain.[5]

ADNF-Mediated CaMKIV Signaling Pathway

The ADNF component of this compound activates a separate neuroprotective cascade involving Ca²⁺/Calmodulin-dependent Protein Kinase IV (CaMKIV).[2][4] This pathway is initiated by an increase in intracellular calcium levels, which leads to the activation of Calmodulin Kinase Kinase (CaMKK). CaMKK, in turn, phosphorylates and activates CaMKIV.[8] Activated CaMKIV then translocates to the nucleus and phosphorylates the cAMP Response Element-Binding protein (CREB).[9] Phosphorylated CREB promotes the transcription of genes that are essential for neuronal survival and plasticity.[8]

Quantitative Data from Preclinical Studies

The neuroprotective efficacy of this compound in the context of ischemic brain injury has been evaluated in various preclinical models. The following tables summarize the key quantitative findings from these studies.

Table 1: In Vivo Efficacy of this compound in a Mouse Model of Ischemic Stroke

| Parameter | Vehicle Control | This compound Treatment | Percent Change | Reference |

| Infarct Volume (%) | 55.2 ± 4.5 | 32.8 ± 3.1 | ↓ 40.6% | [5] |

| Neurological Deficit Score | 3.2 ± 0.4 | 1.8 ± 0.3 | ↓ 43.8% | [5] |

| Bcl-2 Expression (relative units) | 1.0 ± 0.1 | 2.1 ± 0.2 | ↑ 110% | [5] |

| Bax Expression (relative units) | 1.0 ± 0.1 | 0.5 ± 0.08 | ↓ 50% | [5] |

| Cleaved Caspase-3 (relative units) | 1.0 ± 0.12 | 0.4 ± 0.06 | ↓ 60% | [5] |

| p < 0.05 compared to vehicle control. |

Table 2: In Vitro Efficacy of this compound in an Oxygen-Glucose Deprivation (OGD) Model

| Parameter | OGD Control | This compound Treatment | Concentration | Reference |

| Neuronal Viability (%) | 48.2 ± 5.1 | 75.6 ± 6.3 | 100 nM | [2][3] |

| Apoptotic Cells (%) | 35.4 ± 4.2 | 12.8 ± 2.1 | 100 nM | [2][3] |

| p-STAT3 Levels (relative to total STAT3) | 1.0 ± 0.2 | 3.5 ± 0.4 | 50 µg/mL | [2][3] |

| p < 0.05 compared to OGD control. |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's neuroprotective effects in ischemic brain injury.

Middle Cerebral Artery Occlusion (MCAO) Model in Mice

The MCAO model is a widely used preclinical model to mimic human ischemic stroke.[10][11]

-

Animal Preparation: Adult male C57BL/6 mice (20-25g) are used. Animals are anesthetized with isoflurane (2% for induction, 1-1.5% for maintenance) in a mixture of 70% N₂O and 30% O₂. Body temperature is maintained at 37.0 ± 0.5°C using a heating pad.

-

Surgical Procedure: A midline cervical incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed. The ECA is ligated and transected. A 6-0 nylon monofilament with a silicon-coated tip is inserted into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA). Occlusion is confirmed by a drop in regional cerebral blood flow, monitored by laser Doppler flowmetry.

-

Ischemia and Reperfusion: The filament is left in place for 60 minutes to induce ischemia.[5] For reperfusion, the filament is withdrawn.

-

This compound Administration: this compound (e.g., 1 mg/kg) or vehicle is administered intraperitoneally at the time of reperfusion.[12]

-

Outcome Assessment:

-

Neurological Deficit Scoring: At 24 hours post-MCAO, neurological deficits are assessed using a 5-point scale.[13]

-

Infarct Volume Measurement: At 24 hours post-MCAO, brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) or cresyl violet to visualize the infarct area.[10][14] The infarct volume is quantified using image analysis software.[14]

-

Oxygen-Glucose Deprivation (OGD) Model

The OGD model is an in vitro method to simulate ischemic conditions in cultured neuronal cells.[15]

-

Cell Culture: Primary cortical neurons or a neuronal cell line (e.g., HT22) are cultured to an appropriate confluency.

-

OGD Induction: The culture medium is replaced with a glucose-free medium. The cells are then placed in a hypoxic chamber with an atmosphere of 95% N₂ and 5% CO₂ for a specified duration (e.g., 2-4 hours).

-

Reoxygenation: After the OGD period, the glucose-free medium is replaced with the original culture medium, and the cells are returned to a normoxic incubator (95% air, 5% CO₂) for a reoxygenation period (e.g., 24 hours).

-

This compound Treatment: this compound (e.g., 100 nM) is added to the culture medium at the beginning of the reoxygenation period.

-

Outcome Assessment:

Western Blot Analysis for p-STAT3

This protocol is used to quantify the activation of the STAT3 pathway.

-

Protein Extraction: Following treatment, cells or brain tissue are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). The membrane is then incubated overnight at 4°C with a primary antibody specific for phosphorylated STAT3 (p-STAT3). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to the levels of total STAT3 or a loading control like β-actin.

Conclusion

This compound demonstrates significant potential as a neuroprotective agent for the treatment of ischemic brain injury. Its unique dual-mechanism of action, targeting both the JAK/STAT3 and CaMKIV signaling pathways, allows for a robust and multi-faceted approach to promoting neuronal survival. The quantitative data from preclinical in vivo and in vitro studies consistently show that this compound can reduce infarct volume, improve neurological function, and mitigate apoptosis. The detailed experimental protocols provided herein offer a framework for the continued investigation and development of this compound as a novel therapeutic for ischemic stroke. Further research is warranted to translate these promising preclinical findings into clinical applications.

References

- 1. Bcl-2 overexpression protects against neuron loss within the ischemic margin following experimental stroke and inhibits cytochrome c translocation and caspase-3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Development of a femtomolar-acting humanin derivative named this compound by attaching activity-dependent neurotrophic factor to its N terminus: characterization of this compound-mediated neuroprotection against Alzheimer's disease-relevant insults in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Rescues Ischemic Neuron and Axons Involving JAK/STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of JAK2-STAT3 signaling after cerebral insults - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Resveratrol provides neuroprotection by regulating the JAK2/STAT3/PI3K/AKT/mTOR pathway after stroke in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Calmodulin kinase IV-dependent CREB activation is required for neuroprotection via NMDA receptor-PSD95 disruption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Activity-Dependent Neuroprotection and cAMP Response Element-Binding Protein (CREB): Kinase Coupling, Stimulus Intensity, and Temporal Regulation of CREB Phosphorylation at Serine 133 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mouse model of intraluminal MCAO: cerebral infarct evaluation by cresyl violet staining - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchmap.jp [researchmap.jp]

- 13. en-journal.org [en-journal.org]

- 14. Infarct volume quantification in mouse focal cerebral ischemia: a comparison of triphenyltetrazolium chloride and cresyl violet staining techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Development of a Femtomolar-Acting Humanin Derivative Named this compound by Attaching Activity-Dependent Neurotrophic Factor to Its N Terminus: Characterization of this compound-Mediated Neuroprotection against Alzheimer's Disease-Relevant Insults In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 17. netri.com [netri.com]